Sonidegib

描述

Historical Development of Erismodegib

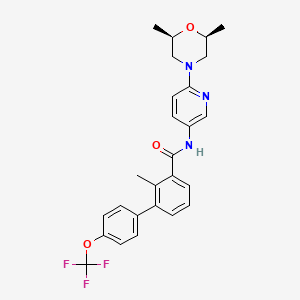

Erismodegib, initially designated as LDE225 during its developmental phase, emerged as a second-generation Smoothened (SMO) receptor antagonist targeting the Hedgehog (Hh) signaling pathway. Its discovery stemmed from high-throughput screening efforts by Novartis to identify molecules capable of inhibiting aberrant Hh pathway activation, a driver of malignancies such as basal cell carcinoma (BCC) and medulloblastoma. Structural optimization of an initial lead compound involved modifications to three key regions:

- Region A : Introduction of cis-dimethyl groups on the morpholine ring to reduce electron density and mitigate toxicity.

- Region B : Addition of a methyl group to enhance SMO-binding potency.

- Region C : Incorporation of a trifluoromethoxy group to improve pharmacokinetic properties.

The compound advanced to clinical trials following preclinical validation, where it demonstrated superior efficacy over first-generation inhibitors like cyclopamine in suppressing tumor growth in melanoma and pancreatic cancer models. The Phase II BOLT (BCC Outcomes with LDE225 Treatment) trial established its clinical utility, leading to FDA approval in 2015 under the brand name Odomzo for locally advanced BCC.

Nomenclature and Synonyms

Erismodegib adheres to systematic and nonproprietary naming conventions:

The transition from "Erismodegib" to "this compound" as the International Nonproprietary Name (INN) in 2012 reflects regulatory standardization.

Chemical Classification and Relation to Other Smoothened Antagonists

Erismodegib belongs to the biphenyl carboxamide class of synthetic SMO antagonists, characterized by a central benzamide scaffold linked to substituted aromatic rings. Its mechanism involves binding to SMO’s transmembrane domain, preventing downstream activation of GLI transcription factors.

Structural and Functional Comparison with Key Antagonists:

Erismodegib’s trifluoromethoxy group enhances membrane permeability compared to Vismodegib, while its cis-dimethyl morpholine moiety reduces off-target interactions. Resistance mutations in SMO (e.g., D473H) differentially affect antagonist efficacy; Erismodegib retains activity against some Vismodegib-resistant mutants due to distinct binding pocket interactions.

Table 1: Key Structural Features of Erismodegib

This structural profile positions Erismodegib as a critical tool for studying Hh pathway dysregulation and a therapeutic option for malignancies driven by SMO mutations.

属性

IUPAC Name |

N-[6-[(2S,6R)-2,6-dimethylmorpholin-4-yl]pyridin-3-yl]-2-methyl-3-[4-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26F3N3O3/c1-16-14-32(15-17(2)34-16)24-12-9-20(13-30-24)31-25(33)23-6-4-5-22(18(23)3)19-7-10-21(11-8-19)35-26(27,28)29/h4-13,16-17H,14-15H2,1-3H3,(H,31,33)/t16-,17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZZJRYRQSPEMTK-CALCHBBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)NC(=O)C3=CC=CC(=C3C)C4=CC=C(C=C4)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501009335 | |

| Record name | Sonidegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956697-53-3 | |

| Record name | Sonidegib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956697-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sonidegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956697533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sonidegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09143 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sonidegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501009335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erismodegib | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SONIDEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RLU3VTK5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

化学反应分析

索尼迪吉会发生各种化学反应,包括:

酰胺水解: 另一个重要的代谢途径. 这些反应中常用的试剂和条件包括氧化剂和细胞色素 P450 等特定酶。这些反应形成的主要产物是代谢物,最终会从体内排出。

科学研究应用

Basal Cell Carcinoma (BCC)

Erismodegib is primarily approved for the treatment of advanced basal cell carcinoma, particularly in patients who are not candidates for surgery or radiation therapy. Clinical trials have demonstrated its efficacy:

- ERIVANCE Study : A pivotal Phase II trial showed an overall response rate (ORR) of 60.3% in patients with locally advanced BCC and 48.5% in those with metastatic BCC. The median duration of response was significantly longer for locally advanced cases (26.2 months) compared to metastatic cases (14.8 months) .

Prostate Cancer

Research indicates that Erismodegib may also be effective against prostate cancer by targeting cancer stem cells:

- Mechanistic Studies : In vitro studies revealed that Erismodegib inhibits cell viability, spheroid formation, and induces apoptosis in prostate cancer stem cells by downregulating pluripotency factors such as Nanog and Oct-4 while inhibiting epithelial-mesenchymal transition (EMT) . This suggests its potential as a therapeutic agent in managing prostate cancer.

Renal Cell Carcinoma (RCC)

Erismodegib has shown promise in renal cell carcinoma, especially for patients with resistance to standard therapies:

- Combination Therapies : Studies have indicated that combining Erismodegib with other agents like everolimus or sunitinib enhances anti-tumor activity, reducing proliferation and invasion of RCC cells even in sunitinib-resistant models . This combination approach may provide a new therapeutic avenue for overcoming resistance.

Other Cancers

Erismodegib is currently being investigated for its effects on various other malignancies:

- Clinical Trials : Ongoing studies are evaluating its efficacy in small-cell lung cancer, gastric cancer, pancreatic cancer, medulloblastoma, and chondrosarcoma . These trials aim to establish broader applications of Erismodegib across different tumor types characterized by Hedgehog pathway activation.

Case Studies

Several case studies have documented the therapeutic impact of Erismodegib:

- Advanced BCC Case Reports : Patients treated with Erismodegib experienced significant tumor reduction and improved quality of life metrics. One notable case involved a patient with extensive metastatic BCC who achieved a complete response after several months of treatment .

- Prostate Cancer Stem Cell Study : A study involving NOD/SCID IL2Rγ null mice demonstrated that Erismodegib effectively reduced tumor growth associated with prostate cancer stem cells by inhibiting key signaling pathways .

Summary of Findings

The following table summarizes key findings from clinical trials and research studies on Erismodegib:

作用机制

索尼迪吉通过抑制 Hedgehog 信号通路发挥作用。 它与平滑受体结合并抑制其活性,阻止通路发挥作用 . 这种抑制破坏了依赖 Hedgehog 通路生长的癌细胞生长和存活所需的信号 . 该通路涉及各种分子靶点,包括修补受体和 Gli 转录因子 .

相似化合物的比较

Erismodegib vs. Vismodegib (GDC-0449)

- Mechanistic Similarities : Both are SMO inhibitors with FDA approval for advanced BCC .

- Efficacy Differences: In pancreatic ductal adenocarcinoma (PDAC) cells, 10 µM Erismodegib and Vismodegib reduced viability by only 10–13%, whereas NT1721 (a novel Hh inhibitor) achieved 82% reduction at the same concentration . NT1721 suppressed GLI1, PTCH1, and BCL2 mRNA expression at 20-fold lower concentrations (500 nM) compared to Erismodegib and Vismodegib (10 µM) .

- Clinical Applications: Vismodegib is also being tested in gastric and prostate cancers , while Erismodegib has shown synergy with hypomethylating agents like 5-azacytidine (5-Aza) in AML, reducing clonogenic growth in 55% of primary patient samples .

Table 1: Efficacy in Hedgehog Pathway Inhibition

| Compound | Concentration for GLI Reporter Inhibition | Reduction in GLI1/PTCH1/BCL2 mRNA |

|---|---|---|

| Erismodegib | 25 µM | No significant reduction at 10 µM |

| Vismodegib | 25 µM | No significant reduction at 10 µM |

| NT1721 | 1 µM | Significant reduction at 500 nM |

Erismodegib vs. NT1721

- Potency : NT1721 demonstrated superior efficacy at 10–25-fold lower concentrations in reducing cell viability and Hedgehog/GLI signaling activity in PDAC models .

- Mechanistic Breadth : Unlike Erismodegib, NT1721 directly targets downstream GLI transcription factors, bypassing SMO mutations that often drive resistance .

Erismodegib vs. Glasdegib (PF-04449913)

Table 2: Synergy in AML Treatment

| Combination | Combination Index (CI) | EC50 Reduction (5-Aza) |

|---|---|---|

| Erismodegib + 5-Aza | 0.48–0.71 | 1.8–10 µM vs. 2.7–21 µM |

| Glasdegib + Cytarabine | Not reported | Not reported |

Erismodegib vs. GANT61 (GLI Inhibitor)

- Target : GANT61 inhibits GLI transcription factors downstream of SMO.

- Resistance Management: While Erismodegib is susceptible to SMO mutation-driven resistance, GANT61 remains effective in such cases.

Unique Advantages of Erismodegib

- miRNA Modulation : Erismodegib uniquely regulates miR-21, miR-128, and miR-200 family members, suppressing EMT and CSC properties in prostate cancer and glioblastoma .

- Combination Potential: Synergy with 5-Aza in AML and with PI3K inhibitors (e.g., buparlisib) in BCC highlights its versatility in overcoming pathway crosstalk resistance .

Table 3: miRNA Regulation by Erismodegib

生物活性

Erismodegib, also known as LDE225, is a small-molecule inhibitor of the Smoothened (SMO) receptor, which plays a critical role in the Hedgehog (Hh) signaling pathway. This pathway is crucial for various developmental processes and has been implicated in the pathogenesis of several cancers, including basal cell carcinoma (BCC), medulloblastoma, and chronic myeloid leukemia (CML). The following sections detail the biological activity of erismodegib, including its mechanism of action, efficacy in clinical settings, and research findings.

Erismodegib functions by inhibiting the SMO receptor, thereby blocking the downstream signaling of the Hedgehog pathway. This inhibition can lead to reduced tumor growth and survival in cancers where this pathway is aberrantly activated. The drug has been shown to affect various cellular processes:

- Induction of Apoptosis: Erismodegib has been found to induce apoptosis in cancer cells by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP) .

- Inhibition of Tumor Growth: Studies indicate that erismodegib inhibits cell viability and spheroid formation in prostate cancer stem cells (CSCs), suggesting its potential to target CSCs effectively .

- Regulation of Gene Expression: The compound suppresses the expression of key oncogenes such as Gli1 and Gli2, which are involved in tumorigenesis .

Efficacy in Clinical Trials

Erismodegib has been evaluated in multiple clinical trials, particularly for advanced BCC and other malignancies. Key findings from these studies include:

- Response Rates: In a trial involving patients with locally advanced or metastatic BCC, erismodegib demonstrated an overall response rate (ORR) of 67.6%, with complete responses observed in 17.6% of patients .

- Duration of Treatment: The median duration of treatment was reported at 10.2 months, with some patients experiencing significant tumor shrinkage .

- Combination Therapies: Research has shown that erismodegib can be effectively combined with other agents, such as nilotinib in CML patients resistant to prior therapies. This combination therapy aims to enhance therapeutic efficacy and overcome resistance mechanisms .

Case Studies

Several case studies highlight the clinical application of erismodegib:

- Case Study 1: Advanced BCC

- Case Study 2: CML Patient

Research Findings

Recent studies have further elucidated the biological activity of erismodegib:

- Synergistic Effects: In vitro studies indicate that combining erismodegib with hypomethylating agents like 5-azacytidine shows synergistic effects in acute myeloid leukemia (AML) cell lines .

- Inhibition of Epithelial-Mesenchymal Transition (EMT): Erismodegib has been shown to inhibit EMT by modulating the expression of E-cadherin and N-cadherin, which are critical for cancer metastasis .

Summary Table: Biological Activity Highlights

| Activity | Description |

|---|---|

| Apoptosis Induction | Activates caspase-3; cleaves PARP |

| Tumor Growth Inhibition | Reduces viability and spheroid formation in CSCs |

| Gene Regulation | Suppresses Gli1, Gli2; affects pluripotency factors |

| Clinical Response Rates | ORR: 67.6% in advanced BCC; CR: 17.6% |

| Combination Therapy Efficacy | Synergistic effects with nilotinib and hypomethylating agents |

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of Erismodegib in inhibiting the Hedgehog (Hh) signaling pathway, and how can researchers validate this mechanism in vitro?

- Answer: Erismodegib selectively antagonizes Smoothened (Smo), a key transmembrane protein in the Hh pathway, by binding to its heptahelical bundle and preventing downstream GLI-mediated transcription. To validate this, researchers can:

- Perform Gli-luciferase reporter assays in Smo-expressing cell lines (e.g., Capan1-GLI reporter cells) to quantify pathway inhibition via reduced luminescence .

- Measure downstream Hh target genes (e.g., GLI1, PTCH1) using qRT-PCR or RNA sequencing after treatment with Erismodegib (1–10 μM for 48 hours) .

- Compare Erismodegib’s inhibitory concentration (IC50: 1.3 nM for murine Smo, 2.5 nM for human Smo) to other Smo antagonists like vismodegib using dose-response curves .

Q. What standardized in vitro models are recommended to assess Erismodegib’s efficacy against tumor cell viability?

- Answer: Use established cancer cell lines with active Hh signaling:

- Pancreatic cancer : Panc1 and Capan1 cells treated with 0.5–10 μM Erismodegib for 48–72 hours, followed by viability assays (e.g., WST-1, MTT). Significant reductions in viability (>50%) are observed at ≥1 μM .

- Glioblastoma : Patient-derived glioblastoma-initiating cells (GICs) cultured in serum-free neurosphere conditions. Assess self-renewal via limiting dilution assays post-treatment with 5 μM Erismodegib .

- Include DMSO controls and validate results with orthogonal methods (e.g., apoptosis assays via Annexin V/PI staining) .

Advanced Research Questions

Q. How does Erismodegib modulate microRNA (miRNA) expression to inhibit epithelial-mesenchymal transition (EMT) and cancer stem cell (CSC) self-renewal?

- Answer: Erismodegib regulates miRNA networks critical for EMT/CSC maintenance:

- miR-21 suppression : Increases pro-apoptotic PDCD4 and reduces BCL2 expression. Quantify via RT-qPCR and confirm with anti-miR-21 inhibitors .

- miR-128 upregulation : Suppresses BMI1, a pluripotency factor. Use chromatin immunoprecipitation (ChIP) to link miR-128 to BMI1 promoter regulation .

- miR-200 family induction : Upregulates E-cadherin and downregulates N-cadherin/Snail. Validate EMT reversal using 3D invasion assays and immunofluorescence for cadherin switching .

Q. What experimental strategies can address resistance mechanisms to Erismodegib observed in prolonged treatments?

- Answer: Resistance often arises from Smo mutations (e.g., D473H) or compensatory Wnt/EGFR activation:

- Smo mutation screening : Use Sanger sequencing or digital droplet PCR to detect SMO mutations in relapsed tumors .

- Combination therapies : Pair Erismodegib (200 mg/kg oral) with Wnt inhibitors (e.g., ICG-001) in PDX models. Synergy can be quantified via Chou-Talalay combination indices .

- Transcriptomic profiling : Perform RNA sequencing to identify upregulated bypass pathways (e.g., PI3K/AKT) and target them pharmacologically .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate Erismodegib’s blood-brain barrier (BBB) penetration in preclinical models?

- Answer: Key methodologies include:

- LC-MS/MS quantification : Measure Erismodegib in plasma and brain homogenates after oral administration (20–200 mg/kg) in rodents. Calculate brain-to-plasma ratios (reported >0.5 in mice) .

- Autoradiography : Use radiolabeled Erismodegib (e.g., [3H]-Erismodegib) to visualize BBB penetration in non-human primates .

- Correlate PK data with efficacy in orthotopic brain tumor models (e.g., glioblastoma PDX) .

Q. What statistical approaches are optimal for analyzing contradictory efficacy data between Erismodegib and other Smo inhibitors across cancer types?

- Answer: Address heterogeneity via:

- Meta-analysis : Pool data from phase I/II trials (e.g., BOLT trial for basal cell carcinoma) using random-effects models to account for variability in response rates (e.g., 15–43% in advanced BCC) .

- Multivariate regression : Include covariates like tumor mutational burden, Smo expression levels, and stromal interactions in preclinical datasets .

- Bayesian adaptive designs : Optimize dosing regimens in early-phase trials by modeling exposure-response relationships .

Q. In co-treatment experiments, what methodology optimizes synergy between Erismodegib and Wnt/β-catenin inhibitors?

- Answer:

- Fixed-ratio combination assays : Test Erismodegib (1–10 μM) with Wnt inhibitors (e.g., PRI-724) at ratios from 1:1 to 1:4. Calculate synergy via CompuSyn software .

- Transcriptomic co-targeting : Use NanoString panels to assess dual inhibition of Hh (GLI1) and Wnt (AXIN2) targets in colorectal cancer organoids .

- In vivo validation : Treat Apc-mutant mouse models with Erismodegib (50 mg/kg) + Wnt inhibitor. Monitor tumor regression via bioluminescence imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。